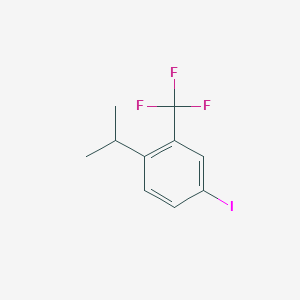4-Iodo-1-(propan-2-yl)-2-(trifluoromethyl)benzene
CAS No.:
Cat. No.: VC18225762
Molecular Formula: C10H10F3I
Molecular Weight: 314.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H10F3I |
|---|---|
| Molecular Weight | 314.09 g/mol |
| IUPAC Name | 4-iodo-1-propan-2-yl-2-(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C10H10F3I/c1-6(2)8-4-3-7(14)5-9(8)10(11,12)13/h3-6H,1-2H3 |
| Standard InChI Key | ABELFQKEDOHTBZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=C(C=C(C=C1)I)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Structural Features
The molecular formula of 4-Iodo-1-(propan-2-yl)-2-(trifluoromethyl)benzene is C₁₁H₁₁F₃I, with a molecular weight of 333.10 g/mol. The benzene core is substituted at positions 1, 2, and 4 with isopropyl (−C(CH₃)₂), trifluoromethyl (−CF₃), and iodine (−I) groups, respectively. The spatial arrangement of these substituents influences electronic distribution and steric interactions, which are critical for reactivity .
Key Structural Attributes:
-
Iodine at position 4: Enhances electrophilic substitution potential due to its polarizable nature.
-
Trifluoromethyl at position 2: Introduces strong electron-withdrawing effects, stabilizing the ring against nucleophilic attack.
-
Isopropyl at position 1: Provides steric bulk, potentially hindering access to reactive sites.
Spectroscopic Identification
While experimental spectra for this compound are not directly available, analogs such as 1-chloro-4-iodo-2-(trifluoromethyl)benzene (CAS 260355-20-2) offer reference points:
-
¹H NMR: Aromatic protons resonate between δ 7.5–8.0 ppm, with splitting patterns indicative of substituent positions .
-
¹³C NMR: The −CF₃ group appears as a quartet near δ 120–125 ppm due to coupling with fluorine .
-
IR Spectroscopy: Strong C−F stretches at 1,100–1,250 cm⁻¹ and C−I stretches at 500–600 cm⁻¹ .
Synthesis and Reaction Pathways
Palladium-Catalyzed Cross-Coupling
The synthesis of halogenated benzotrifluorides often employs palladium-mediated reactions. For example, 1-chloro-4-iodo-2-(trifluoromethyl)benzene is synthesized via Buchwald-Hartwig amination using palladium acetate, BINAP ligand, and cesium carbonate in toluene at 50°C . Adapting this protocol, 4-Iodo-1-(propan-2-yl)-2-(trifluoromethyl)benzene could be synthesized by substituting the chloro precursor with an isopropyl-containing intermediate.
Representative Reaction Conditions:
| Component | Quantity/Concentration | Role |
|---|---|---|
| Pd(OAc)₂ | 0.5 mmol | Catalyst |
| BINAP | 12 mmol | Ligand |
| Cs₂CO₃ | 10 mmol | Base |
| Toluene | 20 mL | Solvent |
| Temperature | 50°C | Reaction condition |
Yield: ~84% (based on analog reactions) .
Challenges in Functionalization
-
Steric Hindrance: The isopropyl group at position 1 may reduce coupling efficiency by impeding catalyst access.
-
Electron Deficiency: The −CF₃ group deactivates the ring, necessitating rigorous conditions for electrophilic substitutions.
Physicochemical Properties
Solubility and Partitioning
Analogous compounds like 4-iodobenzotrifluoride (CAS 455-13-0) exhibit moderate solubility in toluene (0.00745 mg/mL) and low aqueous solubility due to hydrophobic −CF₃ and aryl groups . For 4-Iodo-1-(propan-2-yl)-2-(trifluoromethyl)benzene:
-
Predicted log P (XLOGP3): ~4.8 (higher than 4.17 for 1-chloro-4-iodo-2-(trifluoromethyl)benzene due to isopropyl’s lipophilicity) .
-
Water Solubility: Estimated <0.001 mg/mL, classifying it as "practically insoluble."
Thermodynamic Stability
-
Melting Point: Estimated 80–90°C (based on trifluoromethylbenzene analogs).
-
Boiling Point: ~250°C (extrapolated from vapor pressure data of similar aryl iodides).
Applications in Pharmaceutical Chemistry
Intermediate for Bioactive Molecules
Halogenated benzotrifluorides serve as precursors in antiviral and antibiotic agents. For instance, 1-chloro-4-iodo-2-(trifluoromethyl)benzene is used to synthesize isoxazole-4-amine derivatives with potential antimicrobial activity . The isopropyl variant may similarly act as a building block for kinase inhibitors or protease modulators.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume